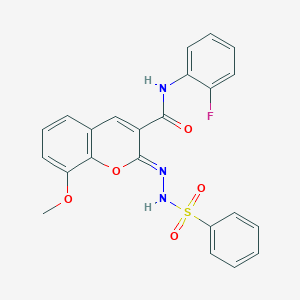
(2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O5S with a molecular weight of approximately 381.4 g/mol. The structure features a chromene backbone with a sulfonamide moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of chromene and related compounds exhibit various biological activities, particularly in cancer therapy and enzyme inhibition. The specific biological activities of this compound include:
- Anticancer Activity: Preliminary studies suggest that chromene derivatives can inhibit cancer cell proliferation. The presence of the benzenesulfonamidoimino group may enhance this effect by interacting with specific cellular targets.
- Antimicrobial Properties: Similar compounds have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, including carbonic anhydrase isoforms, which play a role in tumor growth and metastasis.
Anticancer Activity
A recent study focused on coumarin derivatives demonstrated that modified chromenes exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.33 μM against HepG2 cells, indicating potent anticancer effects while maintaining low cytotoxicity towards normal cells .
Antimicrobial Activity
In a comparative analysis of several chromene derivatives, it was found that compounds containing the carboxamide functionality displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for effective compounds .
Enzyme Inhibition Studies
Molecular docking studies have suggested that the compound interacts favorably with the active sites of carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in tumors. One study reported a Ki value of 107.9 nM for a related compound, indicating potential for selective inhibition .
Case Studies
| Study | Compound | Activity | IC50/Ki Value | Cell Line/Target |
|---|---|---|---|---|
| Study 1 | Chromene Derivative | Anticancer | 1.33 μM | HepG2 |
| Study 2 | Coumarin Derivative | Antimicrobial | MIC = 32 µg/mL | Staphylococcus aureus |
| Study 3 | Carbonic Anhydrase Inhibitor | Enzyme Inhibition | Ki = 107.9 nM | CA IX |
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Target Proteins: The sulfonamide group can facilitate interactions with enzyme active sites or receptors.
- Induction of Apoptosis in Cancer Cells: By disrupting cellular signaling pathways critical for survival, leading to programmed cell death.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-31-20-13-7-8-15-14-17(22(28)25-19-12-6-5-11-18(19)24)23(32-21(15)20)26-27-33(29,30)16-9-3-2-4-10-16/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBPTDKHAYWRRY-RWEWTDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














